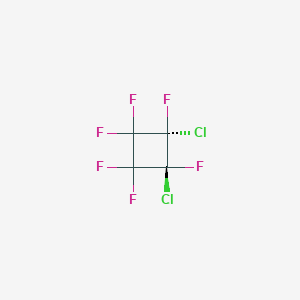
シス-1,2-ジクロロヘキサフルオロシクロブタン
説明
trans-1,2-Dichlorohexafluorocyclobutane: is a halogenated cyclobutane compound with the molecular formula C4Cl2F6 and a molecular weight of 232.94 g/mol It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a cyclobutane ring
科学的研究の応用
Chemistry: trans-1,2-Dichlorohexafluorocyclobutane is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
Biology and Medicine: The compound is studied for its potential biological activity and interactions with various biological targets, including ligand-gated ion channels .
Industry: In the industrial sector, trans-1,2-Dichlorohexafluorocyclobutane is used in the manufacture of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds .
作用機序
Target of Action
The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .
Mode of Action
Trans-1,2-Dichlorohexafluorocyclobutane interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .
Biochemical Pathways
Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .
Pharmacokinetics
Result of Action
The molecular and cellular effects of trans-1,2-Dichlorohexafluorocyclobutane’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-1,2-Dichlorohexafluorocyclobutane. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dichlorohexafluorocyclobutane can be achieved through the dimerization of chlorotrifluoroethylene . This process involves the thermal or photochemical reaction of chlorotrifluoroethylene to form the cyclobutane ring with the desired halogen substituents.
Industrial Production Methods: Industrial production of trans-1,2-Dichlorohexafluorocyclobutane typically involves the catalytic chlorination of hexafluorocyclobutene . This method ensures a high yield of the desired trans isomer and is suitable for large-scale production.
化学反応の分析
Types of Reactions: trans-1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives with fewer halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dehalogenated cyclobutane derivatives.
類似化合物との比較
- cis-1,2-Dichlorohexafluorocyclobutane
- 1,2-Dichlorooctafluorocyclobutane
Comparison: trans-1,2-Dichlorohexafluorocyclobutane is unique due to its trans configuration , which affects its chemical reactivity and physical properties compared to its cis isomer . Additionally, the presence of six fluorine atoms distinguishes it from other halogenated cyclobutanes, providing it with unique chemical stability and reactivity.
特性
IUPAC Name |
(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAGAHDHRQIMB-LWMBPPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037343 | |
| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-15-3 | |
| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


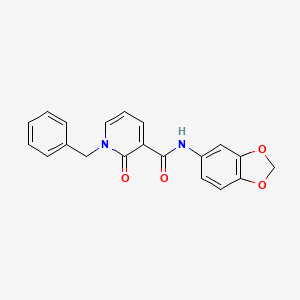
![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2527670.png)
![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)
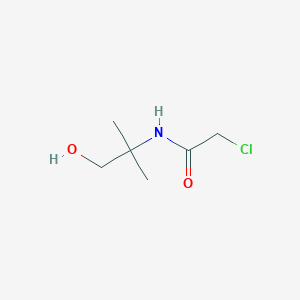
![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2527679.png)
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)
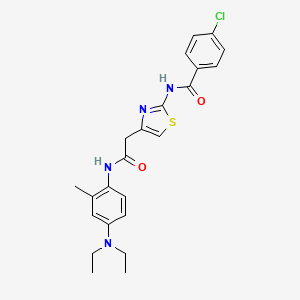
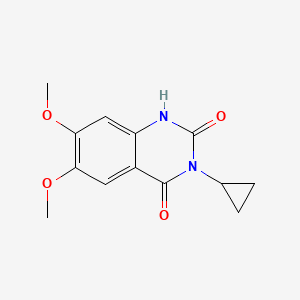
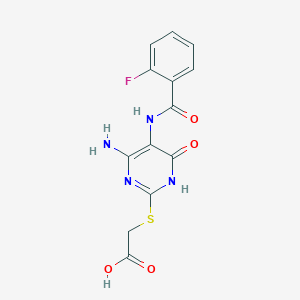
![N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
